molecular formula C9H13ClN2O B3317180 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde CAS No. 956780-60-2

5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B3317180
CAS RN: 956780-60-2
M. Wt: 200.66 g/mol
InChI Key: UOVSFOKWXPOGJC-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde (CMPPC) is an organic compound belonging to the family of pyrazole derivatives. It is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antifungal agents. In addition to its use in the synthesis of drugs, CMPPC has also been studied for its potential applications in the field of scientific research.

Scientific Research Applications

Heterocyclic Chemistry Applications

Research shows significant interest in the chemistry of pyrazoline derivatives and their synthesis, highlighting their importance in developing heterocyclic compounds with potential medicinal properties. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives is explored for synthesizing various heterocyclic compounds like pyrazolo-imidazoles, thiazoles, and more, due to their versatile reactivity and application in dyes synthesis (Gomaa & Ali, 2020). This suggests a potential pathway for utilizing "5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde" in similar synthetic applications.

Organometallic Chemistry

The study of hydridotris(pyrazolyl)borato complexes of Group 5 metals provides insights into the organometallic chemistry of pyrazoline derivatives. Such complexes have been studied for their physico-chemical properties and potential applications in modeling metalloprotein interactions, indicating a research avenue for exploring metal complexes with "this compound" (Etienne, 1996).

Synthetic Applications

The development of synthetic routes for highly substituted pyrazolines, including the use of "this compound," could be inferred from research on pentasubstituted 2H-pyrazoles and hexasubstituted pyrazolines. These compounds serve as key intermediates in synthesizing unique series of pyrazoline derivatives, indicating the compound's potential role in creating novel chemical entities with diverse applications (Baumstark et al., 2013).

Pharmacological and Medicinal Applications

The review of pyrazoline derivatives and their medicinal significance up to March 2021 highlights the potential of compounds like "this compound" in drug development. Methyl-substituted pyrazoles, including potentially similar compounds, exhibit a wide spectrum of biological activities, suggesting their importance in medicinal chemistry for generating new leads with high efficacy and less microbial resistance (Sharma et al., 2021).

properties

IUPAC Name

5-chloro-3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-6(2)4-12-9(10)8(5-13)7(3)11-12/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVSFOKWXPOGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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